Gallium maltolate

Description

Properties

IUPAC Name |

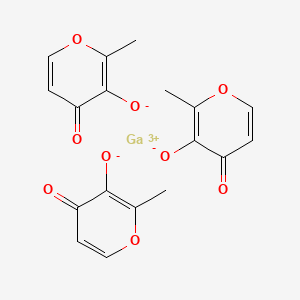

gallium;2-methyl-4-oxopyran-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYOZSDALANRF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15GaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108560-70-9 | |

| Record name | Gallium maltolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALLIUM MALTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gallium Maltolate: A Trojan Horse Against Cancer Cells Through Iron Mimicry

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Gallium maltolate, an orally bioavailable form of gallium, has emerged as a promising anti-cancer agent. Its efficacy stems from its remarkable ability to act as a "Trojan horse," exploiting the iron dependence of cancer cells to induce cell death. This technical guide delves into the core mechanisms of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

The Central Mechanism: Iron Mimicry

Cancer cells exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities. Gallium, in its Ga(III) oxidation state, closely mimics ferric iron (Fe3+) in terms of its ionic radius and charge. This similarity allows this compound to effectively compete with iron for binding to transferrin, the primary iron transport protein in the blood.[1][2] The resulting gallium-transferrin complex is then readily taken up by cancer cells via the overexpressed transferrin receptor 1 (TfR1) on their surface.[1]

Once inside the cell, gallium disrupts iron homeostasis, leading to a state of functional iron deficiency.[3] Unlike iron, gallium is redox-inactive, meaning it cannot participate in the electron transfer reactions that are crucial for many iron-dependent enzymes.[2] This disruption of iron metabolism is the cornerstone of this compound's anti-cancer activity.

Key Molecular Targets and Downstream Effects

The intracellular disruption of iron metabolism by this compound triggers a cascade of events that ultimately lead to cancer cell death. The primary molecular targets and their downstream consequences are detailed below.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial iron-dependent enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair.[1][4] Gallium directly inhibits the activity of RNR by displacing the essential iron cofactor in its M2 subunit.[5][6] This inhibition halts DNA replication and cell division, leading to cell cycle arrest and the suppression of tumor growth.[1]

Disruption of Mitochondrial Function and Induction of Oxidative Stress

Mitochondria are central to cellular energy metabolism and are rich in iron-sulfur cluster-containing proteins that are vital for the electron transport chain. This compound impairs mitochondrial function by interfering with these iron-sulfur clusters, leading to a decrease in cellular oxygen consumption and ATP production.[1][4] This mitochondrial dysfunction also results in the increased production of reactive oxygen species (ROS), inducing oxidative stress and further contributing to cellular damage and apoptosis.[7]

Induction of Apoptosis

The culmination of these cellular insults—DNA synthesis inhibition, mitochondrial dysfunction, and oxidative stress—triggers the intrinsic pathway of apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines.[6][8]

Quantitative Data

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| U-87 MG | Glioblastoma | Not explicitly stated, but growth inhibition shown | 5 days | [5] |

| D54 | Glioblastoma | Not explicitly stated, but growth inhibition shown | 5 days | [5] |

| Various HCC lines | Hepatocellular Carcinoma | 25-35 | 6 days | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 | Not specified | [9] |

| Hs 578T | Triple-Negative Breast Cancer | Not specified | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: U-87 MG (ATCC HTB-14), D54, MDA-MB-231 (ATCC HTB-26), Hs 578T.

-

Growth Medium:

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13]

-

Subculture: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at an appropriate ratio.[11][13]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14][15]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][17]

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][18]

-

Measure the absorbance at 570 nm using a microplate reader.[15][18]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[19]

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[20]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TfR1, RRM2, cleaved caspase-3) overnight at 4°C.[20]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[22]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[23][24]

-

Protocol:

-

Harvest both adherent and floating cells after treatment with this compound.

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[25]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[23]

-

Incubate for 15-20 minutes at room temperature in the dark.[23]

-

Analyze the cells by flow cytometry.[25]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion

This compound's mechanism of action in cancer cells is a multifaceted process centered on the principle of iron mimicry. By disrupting iron homeostasis, it effectively targets key cellular processes, including DNA synthesis and mitochondrial function, ultimately leading to apoptotic cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising anti-cancer agent.

References

- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. Frontiers | Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma [frontiersin.org]

- 4. Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a promising chemotherapeutic agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cytotoxicity of this compound in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. atcc.org [atcc.org]

- 11. encodeproject.org [encodeproject.org]

- 12. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. merckmillipore.com [merckmillipore.com]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. medium.com [medium.com]

- 20. origene.com [origene.com]

- 21. benchchem.com [benchchem.com]

- 22. bosterbio.com [bosterbio.com]

- 23. bosterbio.com [bosterbio.com]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Gallium Maltolate as an Iron Mimetic: A Technical Guide on its Biological Role and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gallium (Ga³⁺), a trivalent metal ion, has garnered significant attention in the medical field due to its ability to function as a mimetic of ferric iron (Fe³⁺). This chemical similarity allows gallium compounds, particularly the orally bioavailable gallium maltolate, to act as a "Trojan horse" in biological systems. By competitively inhibiting iron-dependent pathways crucial for cellular proliferation, this compound presents a promising therapeutic strategy against iron-avid pathologies, including a range of cancers and microbial infections. This technical guide provides a detailed examination of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway and workflow diagrams to facilitate a comprehensive understanding for research and development professionals.

The Core Mechanism: Gallium's Iron Mimicry

The therapeutic efficacy of gallium is rooted in its chemical similarities to ferric iron. Both Ga³⁺ and Fe³⁺ possess a near-identical ionic radius and charge density, enabling gallium to bind to key iron transport proteins, most notably transferrin, with high affinity.[1][2] Once bound to transferrin, the gallium-transferrin complex is recognized by transferrin receptors (TfR1), which are frequently overexpressed on the surface of rapidly proliferating cells like cancer cells.[1] This facilitates the uptake of gallium into the cell via endocytosis.

Crucially, unlike iron, gallium is redox-inactive under physiological conditions; it cannot be reduced to the divalent (Ga²⁺) state. This inability to participate in electron transfer reactions is the cornerstone of its disruptive function. Gallium effectively replaces iron in the active sites of essential enzymes but fails to perform the necessary redox cycling, rendering these enzymes inactive.

Inhibition of Ribonucleotide Reductase

A primary target of gallium is ribonucleotide reductase (RNR), an iron-dependent enzyme that is indispensable for DNA synthesis and repair.[3] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The enzyme's activity relies on a di-iron center to maintain a critical tyrosyl radical. When gallium displaces iron within this catalytic subunit, the enzyme is inactivated, leading to a halt in DNA replication, cell cycle arrest, and ultimately, apoptosis.[3]

Caption: Mechanism of this compound uptake and inhibition of ribonucleotide reductase.

Quantitative Data on Biological Activity

The potency of this compound has been evaluated across various cancer cell lines and bacterial species. The following table summarizes key quantitative data, including half-maximal inhibitory concentrations (IC₅₀) and binding constants.

| Parameter | Organism / Cell Line | Value | Incubation Time | Reference |

| IC₅₀ | T-cell Lymphoma (CCRF-CEM) | 29 µM | 72 hours | [4] |

| IC₅₀ | GaN-Resistant T-cell Lymphoma | 70 µM | 72 hours | [4] |

| IC₅₀ | Mantle Cell Lymphoma (HBL2, JVM2, etc.) | 15 - 30 µM | 72 hours | [4] |

| IC₅₀ | p53 wild-type Lymphoma (TK-6) | 18 µM | 72 hours | [4] |

| IC₅₀ | p53 null Lymphoma (NH-32) | 40 µM | 72 hours | [4] |

| IC₅₀ | Hepatocellular Carcinoma (HCC) lines | 25 - 35 µM | 6 days | [3] |

| IC₅₀ | Breast Cancer (MDA-MB-231) | 90 µM | - | [5] |

| IC₅₀ | Pseudomonas aeruginosa | 1.52 µg/mL (G1), 0.65 µg/mL (G6)¹ | 22-24 hours | [6][7] |

| Binding Constant (log K) | Gallium to Transferrin (Site 1) | log K₁ = 20.3 | - | [8] |

| Binding Constant (log K) | Gallium to Transferrin (Site 2) | log K₂ = 19.3 | - | [8] |

| ¹ Values for gallium-flavonoid compounds, demonstrating high potency against P. aeruginosa. |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

96-well flat-bottom microtiter plates

-

Cell line of interest in appropriate culture medium

-

This compound stock solution (e.g., in DMSO or water)

-

MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filtered through a 0.2 µm filter.[9]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to reduce background noise.[10]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

This compound stock solution

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Spectrophotometer or microplate reader (for OD₆₀₀ measurement)

Procedure:

-

Prepare Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[12]

-

Serial Dilution: Add 100 µL of a 2x concentrated this compound solution to the first column of wells. Perform a twofold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last dilution column.[12] This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, then dilute it in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Outlook

This compound's function as an iron mimetic provides a robust and targeted mechanism for disrupting the proliferation of iron-dependent cells and pathogens. Its ability to inhibit ribonucleotide reductase, a critical chokepoint in DNA synthesis, underpins its broad-spectrum potential as both an anticancer and antimicrobial agent. The quantitative data demonstrate its potency at clinically relevant concentrations, and established protocols allow for reliable in vitro evaluation. Future research will continue to explore its efficacy in clinical settings, potential for combination therapies, and the full spectrum of its interactions with cellular iron metabolism. For drug development professionals, this compound represents a validated therapeutic concept with significant potential for addressing unmet needs in oncology and infectious disease.

References

- 1. This compound Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound treatment eradicates Pseudomonas aeruginosa infection in thermally injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dual-action gallium-flavonoid compounds for combating Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic binding constants for gallium transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Preclinical Anticancer Properties of Gallium Maltolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium maltolate, an orally bioavailable gallium compound, has demonstrated significant preclinical anticancer activity across a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer properties of this compound, with a focus on its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological effects and the preclinical research process.

Introduction

Gallium compounds have been investigated for their anticancer properties for several decades, with gallium nitrate (B79036) showing clinical activity in non-Hodgkin's lymphoma and bladder cancer.[1] The therapeutic potential of gallium is largely attributed to its ability to act as an iron (Fe³⁺) mimetic, thereby disrupting the iron-dependent metabolic processes that are crucial for rapidly proliferating cancer cells.[1][2] this compound was developed to offer improved oral bioavailability compared to earlier gallium salts, potentially expanding its therapeutic applications.[2] This document synthesizes the key findings from preclinical studies to serve as a technical resource for the oncology research and drug development community.

Mechanism of Action

The primary anticancer mechanism of this compound revolves around its interference with iron metabolism, which in turn affects several critical cellular processes essential for tumor growth and survival.

Iron Mimicry and Disruption of Iron Homeostasis

Gallium (Ga³⁺) shares similar physicochemical properties with ferric iron (Fe³⁺), allowing it to bind to the iron transport protein transferrin in the circulation.[1][2] Cancer cells, which often overexpress transferrin receptors (TfR1) to meet their high demand for iron, readily take up the gallium-transferrin complex.[2][3] Once inside the cell, gallium disrupts iron homeostasis by interfering with cellular iron uptake and utilization.[4][5]

Inhibition of Ribonucleotide Reductase

A key molecular target of gallium is the iron-dependent enzyme ribonucleotide reductase (RR).[1][2][6] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2] By displacing the essential iron cofactor in the M2 subunit of ribonucleotide reductase, gallium inhibits the enzyme's activity, leading to a depletion of the deoxyribonucleotide pool, cell cycle arrest, and ultimately, inhibition of cell proliferation.[5][6][7]

Induction of Apoptosis and Disruption of Mitochondrial Function

Preclinical studies have shown that this compound induces apoptosis in cancer cells.[4][6][7] This programmed cell death is triggered, in part, through the mitochondrial pathway.[8] this compound has been shown to disrupt mitochondrial function, leading to a decrease in cellular oxygen consumption and an increase in reactive oxygen species (ROS), which can further contribute to apoptotic cell death.[8][9]

Caption: Mechanism of action of this compound.

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Exposure Time | Reference(s) |

| Hepatocellular Carcinoma | ||||

| HepG2 | Hepatocellular Carcinoma | 25-35 | 6 days | [6][7][10] |

| Huh7 | Hepatocellular Carcinoma | 25-35 | 6 days | [6][7][10] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 25-35 | 6 days | [6][7][10] |

| SNU-449 | Hepatocellular Carcinoma | 25-35 | 6 days | [6][7][10] |

| Lymphoma | ||||

| CCRF-CEM | T-cell Lymphoma | 29 | 72 hours | [4] |

| CCRF-CEM (GaN-resistant) | T-cell Lymphoma | 70 | 72 hours | [4] |

| HBL2 | Mantle Cell Lymphoma | 15-30 | 72 hours | [4] |

| JVM2 | Mantle Cell Lymphoma | 15-30 | 72 hours | [4] |

| Z138C | Mantle Cell Lymphoma | 15-30 | 72 hours | [4] |

| Granta | Mantle Cell Lymphoma | 15-30 | 72 hours | [4] |

| TK-6 (p53 wt) | B-cell Lymphoma | 18 | 72 hours | [4] |

| NH-32 (p53 null) | B-cell Lymphoma | 40 | 72 hours | [4] |

| WTK-1 (p53 mutant) | B-cell Lymphoma | 45 | 72 hours | [4] |

| Glioblastoma | ||||

| D54 | Glioblastoma | ~50 (inhibited growth by <10% at 24h) | 24 hours | [9] |

| U-87 MG | Glioblastoma | Not explicitly stated, but showed dose-dependent inhibition. | Not specified | [5] |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | 90 | Short incubation | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | >150 | Long incubation | [11] |

In Vivo Anticancer Efficacy

The antitumor effects of this compound have been evaluated in several preclinical animal models, most notably in glioblastoma.

Glioblastoma Xenograft Models

In a rat orthotopic xenograft model using U-87 MG glioblastoma cells, intravenously administered this compound (50 mg/kg/day for 10 days) significantly retarded the growth of brain tumors compared to untreated controls (p=0.0159).[5] In a model of treatment-resistant glioblastoma, daily oral administration of this compound (50 mg/kg) led to a significant survival benefit, with a median overall survival of 56 days in the treated group compared to 30 days in the control group (P < 0.001).[12] The tumor growth rate was also significantly suppressed (5.76 mm³/week in treated animals vs. 23.56 mm³/week in untreated animals, P < 0.001).[12][13]

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference(s) |

| Athymic rats with U-87 MG orthotopic xenografts | Glioblastoma | 50 mg/kg/day IV for 10 days | Significantly retarded tumor growth (p=0.0159). Reduced tumor mitotic figures. | [5] |

| Athymic rats with treatment-resistant U-87 MG orthotopic xenografts | Glioblastoma | 50 mg/kg/day oral | Median OS: 56 days (treated) vs. 30 days (control) (P < 0.001). Tumor growth rate: 5.76 mm³/week (treated) vs. 23.56 mm³/week (control) (P < 0.001). | [12][13] |

| Athymic rats with recurrent GBM xenografts | Glioblastoma | 50 mg/kg/day oral | Median disease-specific survival: 49 days (treated) vs. 28 days (control) (p=0.004). Mean weekly tumor growth rate: 78% (treated) vs. 156% (control) (p=0.006). | [14] |

Pharmacokinetics and Toxicology

Pharmacokinetics

Studies in healthy human volunteers have shown that this compound is orally bioavailable, with an estimated bioavailability of approximately 25-57%.[15][16][17] Following oral administration, the absorption half-life is between 0.8 and 2.0 hours, and the central compartment excretion half-life is 17-21 hours.[15][17] A significant advantage of oral this compound is that the absorbed gallium is predominantly bound to transferrin, which contrasts with intravenous gallium nitrate that can lead to the formation of plasma gallate that is rapidly excreted renally.[15][16][17]

Toxicology

Preclinical toxicology studies in rats and dogs have indicated that orally administered this compound is well-tolerated.[18] In a glioblastoma rat model, daily oral administration of 50 mg/kg this compound did not result in any noted adverse effects on body condition or behavior.[8][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

Following incubation, MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[5][19]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with this compound or vehicle control.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[20]

-

Western Blotting for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

-

Protocol:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., transferrin receptor, ribonucleotide reductase M2 subunit).[5][21]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

-

Principle: A human tumor xenograft model is used to study the efficacy of an anticancer agent in a living organism.

-

Protocol (Orthotopic Glioblastoma Model):

-

Human glioblastoma cells (e.g., U-87 MG) are cultured in vitro.

-

Immunocompromised rodents (e.g., athymic nude rats) are anesthetized.

-

A burr hole is drilled in the skull, and a stereotactic apparatus is used to inject the glioblastoma cells into the brain (e.g., the striatum).[12][13]

-

Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI).[12][13]

-

Once tumors are established, animals are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., 50 mg/kg/day orally), while the control group receives a vehicle.[12][13]

-

Tumor volume and animal survival are monitored over time.

-

Caption: A typical preclinical experimental workflow.

Conclusion

The preclinical data for this compound strongly support its potential as an anticancer agent. Its oral bioavailability and favorable safety profile, combined with its unique mechanism of action targeting iron metabolism, make it a compelling candidate for further clinical development. The consistent in vitro cytotoxicity across various cancer cell lines and the significant in vivo efficacy, particularly in challenging models of glioblastoma, highlight the promise of this compound. This technical guide provides a solid foundation of the preclinical evidence for researchers and drug developers interested in advancing gallium-based therapies for cancer.

References

- 1. Hepatocellular carcinoma detection by gallium scan and subsequent treatment by this compound: rationale and case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. onclive.com [onclive.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a promising chemotherapeutic agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a Promising Chemotherapeutic Agent for the Treatment of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 8. Frontiers | Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma [frontiersin.org]

- 9. The cytotoxicity of this compound in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EXTH-48. ORAL this compound IMPAIRS TUMOR GROWTH AND EXTENDS DISEASE-SPECIFIC SURVIVAL IN A XENOGRAFT MODEL OF RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry and pharmacokinetics of this compound, a compound with high oral gallium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Chemistry and Pharmacokinetics of this compound, a Compound With High Oral Gallium Bioavailability | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound, a promising low toxicity drug with curative effect on mice chronically infected with Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Novel Gallium Compound Synergistically Enhances Bortezomib-induced Apoptosis in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Resurgence of Gallium: A Technical Guide to its History, Development, and Therapeutic Applications in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium, a trivalent metal of Group 13, has traversed a remarkable journey in medicine, from its early use in diagnostic imaging to its current investigation as a multifaceted therapeutic agent. Initially overshadowed by other metals in pharmacology, gallium is experiencing a renaissance as researchers uncover its potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the history and development of gallium-based compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their evaluation.

A Historical Overview: From Discovery to Clinical Application

The story of gallium in medicine begins with its radioactive isotopes. In the mid-20th century, the observation that Gallium-67 (⁶⁷Ga) citrate (B86180) localized in tumors and sites of inflammation led to its development as a diagnostic imaging agent for malignancies, particularly lymphomas, and for detecting abscesses.[1][2] This tumor-localizing property sparked interest in the potential therapeutic applications of non-radioactive gallium.

Early investigations by the National Cancer Institute (NCI) in the United States explored the antineoplastic activity of various metal salts, identifying gallium nitrate (B79036) (Ga(NO₃)₃) as a promising candidate with significant in vivo anti-tumor activity and manageable toxicity in rodent models.[3] This led to its advancement into clinical trials. While its development as a primary anticancer agent was initially slow, gallium nitrate (brand name: Ganite) received FDA approval for the treatment of cancer-related hypercalcemia, a condition characterized by excessive bone resorption.[4] It demonstrated efficacy by inhibiting osteoclast activity and reducing bone breakdown.[4]

Clinical trials further revealed the efficacy of gallium nitrate against specific cancers, most notably non-Hodgkin's lymphoma and advanced bladder cancer, even in patients who had relapsed or were refractory to conventional chemotherapy.[3][5] A key advantage of gallium nitrate is its lack of myelosuppression, a common side effect of traditional chemotherapy, making it a valuable option for patients with low blood counts.[3]

The limitations of intravenous administration and the nephrotoxicity associated with high doses of gallium nitrate spurred the development of a new generation of gallium compounds with improved oral bioavailability and potentially enhanced therapeutic profiles.[6] Among these, gallium maltolate has emerged as a leading candidate, demonstrating superior oral absorption and efficacy in preclinical models.[7][8]

Mechanism of Action: The "Trojan Horse" Strategy

The therapeutic effects of gallium are primarily attributed to its ability to act as an iron (Fe³⁺) mimetic, a concept often referred to as the "Trojan Horse" strategy. Gallium (Ga³⁺) shares similar physicochemical properties with ferric iron (Fe³⁺), including ionic radius and charge. This allows gallium to bind to the iron transport protein transferrin in the circulation and be taken up by cells, particularly rapidly proliferating cancer cells and various microbes that have a high iron requirement.[1][9]

Once inside the cell, gallium disrupts iron-dependent metabolic processes. Unlike iron, gallium is redox-inactive under physiological conditions, meaning it cannot participate in the electron transfer reactions that are crucial for the function of many iron-containing enzymes.[9] The primary molecular target is ribonucleotide reductase (RNR), an iron-dependent enzyme essential for DNA synthesis and repair. By displacing iron in the RNR active site, gallium inhibits its function, leading to a depletion of deoxyribonucleotides and subsequent cell cycle arrest and apoptosis.[1][10]

In addition to RNR inhibition, gallium's interference with iron homeostasis also affects mitochondrial function. Many mitochondrial enzymes involved in cellular respiration contain iron-sulfur clusters, and the disruption of iron availability by gallium can impair their activity, leading to increased production of reactive oxygen species (ROS) and triggering the intrinsic apoptotic pathway.[1][11]

Anticancer Signaling Pathway

The cytotoxic effects of gallium compounds in cancer cells are primarily mediated through the intrinsic apoptotic pathway. The inhibition of ribonucleotide reductase and disruption of mitochondrial function lead to cellular stress, which activates pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytosol.[11][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis.[11][13]

Caption: Gallium's anticancer mechanism of action.

Antimicrobial Mechanism

The antimicrobial activity of gallium also relies on the iron-mimicry strategy. Bacteria have a critical requirement for iron for their survival and virulence, and they have evolved sophisticated iron-uptake systems, including the secretion of siderophores, which are high-affinity iron chelators.[14] Gallium can be taken up by these bacterial iron transport systems.[9] Once inside the bacterium, gallium disrupts iron-dependent metabolic pathways, including DNA synthesis and cellular respiration, by inhibiting key iron-containing enzymes.[9][15] This leads to bacteriostatic or bactericidal effects. A significant advantage of this mechanism is that it is less likely to induce resistance, as bacteria would need to alter their essential iron-uptake systems to evade gallium's effects.[15]

Caption: Gallium's antimicrobial "Trojan Horse" mechanism.

Anti-inflammatory Properties

The anti-inflammatory effects of gallium compounds are less well-characterized but are also thought to be linked to iron mimicry. Inflammatory cells have high metabolic activity and iron requirements. By interfering with iron homeostasis in these cells, gallium may modulate their function and reduce the production of pro-inflammatory cytokines. Some evidence suggests that gallium may exert its anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway, although further research is needed to fully elucidate this mechanism.

Quantitative Data on Gallium Compounds

The following tables summarize key quantitative data from preclinical and clinical studies of various gallium-based compounds.

Table 1: In Vitro Cytotoxicity of Gallium Compounds Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Gallium Nitrate | CCRF-CEM | Leukemia | >400 | [3] |

| Hepatocellular Carcinoma (various) | Liver Cancer | 60 - 250 | [3] | |

| This compound | CCRF-CEM (Ga-resistant) | Leukemia | 72 | [3] |

| Hepatocellular Carcinoma (various) | Liver Cancer | 25 - 35 | [3] | |

| Tris(8-quinolinolato)gallium(III) (KP46) | Various | Various | Not specified | [8] |

| Gallium(III) Carboxylate Complexes | 8505C, A253, A549, A2780, DLD-1 | Thyroid, Head & Neck, Lung, Ovarian, Colon | Higher antiproliferative effect than Gallium Nitrate | [16] |

| (8-Hydroxyquinoline) Gallium(III) Complex (CP-4) | HCT116 | Colon Cancer | 1.2 ± 0.3 | [17] |

Table 2: Clinical Efficacy of Gallium Nitrate

| Indication | Study Type | Dosage | Response Rate | Reference(s) |

| Non-Hodgkin's Lymphoma (relapsed/refractory) | Phase I/II | Continuous IV infusion | 43% | [18] |

| Malignant Lymphoma | Southwest Oncology Group Study | 700 mg/m² every 2 weeks | 18% (Partial Response) | [19] |

| Advanced Bladder Cancer (relapsed) | Phase I/II | Continuous IV infusion | 17% (Partial Response in 4 of 23 patients) | [12] |

| Advanced Bladder Cancer | Not specified | 300 mg/m²/day for 5-7 days every 3 weeks | Significant single-agent activity | [4] |

Table 3: Pharmacokinetics of Gallium Compounds

| Compound | Administration | Bioavailability | Half-life | Key Findings | Reference(s) |

| Gallium Nitrate | Intravenous | 100% | Not specified | 49-94% urinary excretion in 24h | [7][8] |

| This compound | Oral | ~25-57% (estimated) | Absorption: 0.8-2.0h; Central compartment excretion: 17-21h | Dose-proportional absorption; ~2% urinary excretion in 72h | [7][8] |

| Gallium Chloride | Oral | Poor | Not specified | Optimal daily dose in lung cancer patients appears to be 400 mg/24h | [6] |

Table 4: Quantitative Data for Gallium-based Radiopharmaceuticals

| Radiopharmaceutical | Application | Quantitative Metric | Value | Reference(s) |

| ⁶⁸Ga-DOTATATE | Neuroendocrine Tumor Imaging | Sensitivity | 94.16% | [20] |

| Specificity | 91.89% | [20] | ||

| ⁶⁸Ga-PSMA-11 | Primary Prostate Cancer Detection | Mean SUVmax in high-risk patients | 17.06 ± 10.93 | [21] |

| Mean SUVmax in low/intermediate-risk patients | 9.5 ± 4.76 | [21] | ||

| Correlation with Gleason Score | Positive correlation | [21][22] | ||

| Metastatic Castration-Resistant Prostate Cancer | Median whole-body tumor SUVmean | 7.6 | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of gallium-based compounds.

Synthesis of this compound

Objective: To synthesize tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III) (this compound).

Materials:

-

Maltol (B134687) (3-hydroxy-2-methyl-4-pyrone)

-

Gallium(III) chloride (GaCl₃) or Gallium(III) nitrate nonahydrate (Ga(NO₃)₃·9H₂O)

-

Deionized distilled water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

Procedure:

-

Dissolve maltol and the gallium salt in deionized distilled water. For example, add maltol (2.592 g, 20.55 mmol) and 1.37 M GaCl₃ (5.00 mL, 6.85 mmol) to 40 mL of water.[15]

-

The initial solution will be acidic. Adjust the pH of the solution to approximately 8.3 by the gradual addition of NaOH solution while stirring continuously. This will result in a pale yellow solution.[15]

-

Heat the solution to 65-70°C. A precipitate of this compound will begin to form.[15]

-

Continue heating to encourage further precipitation and to reduce the volume of the solution.

-

Cool the mixture to 5°C to maximize the yield of the precipitate.

-

Filter the resulting solid using a Buchner funnel.

-

Wash the collected white microcrystalline powder with acetone to remove any unreacted starting materials and impurities.[15]

-

Dry the final product overnight in vacuo to obtain pure this compound.[15]

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a gallium compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Gallium compound stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[24]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[25][26]

-

Compound Treatment: Prepare serial dilutions of the gallium compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the gallium compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[17]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25][26]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to reduce background noise.[24][26]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Radiolabeling of this compound with ⁶⁷Ga

Objective: To prepare ⁶⁷Ga-labeled this compound for biodistribution studies.

Materials:

-

⁶⁷GaCl₃ solution

-

Sodium maltolate salt in absolute ethanol (B145695) (e.g., 5 mg/mL)

-

Acetate (B1210297) buffer (pH 5.5)

-

Nitrogen gas

Procedure:

-

Transfer an acidic solution of ⁶⁷GaCl₃ (e.g., 111 MBq in 2 mL) to a borosilicate vial.

-

Evaporate the solution to dryness under a gentle stream of nitrogen gas at 50-60°C.

-

To the vial containing the dried ⁶⁷Ga, add a solution of sodium maltolate in absolute ethanol (e.g., 50 µL of a 5 mg/mL solution).

-

Add acetate buffer (pH 5.5) to the mixture (e.g., 450 µL).

-

Reflux the mixture at 40°C for 25 minutes to facilitate the complexation of ⁶⁷Ga with maltolate.

-

The final product can be purified and its radiochemical purity assessed using techniques like ITLC or HPLC.

Experimental and Developmental Workflow

The preclinical development of a novel gallium-based anticancer agent typically follows a structured workflow, from initial design and synthesis to in vivo efficacy studies.

Caption: Preclinical development workflow for gallium compounds.

Future Directions and Conclusion

The field of gallium-based pharmaceuticals is poised for significant advancement. The development of orally bioavailable compounds like this compound represents a major step towards more convenient and potentially safer therapeutic regimens.[7][8] Ongoing and future research will likely focus on:

-

Combination Therapies: Evaluating the synergistic effects of gallium compounds with existing chemotherapeutics, targeted therapies, and immunotherapies.

-

Novel Formulations: Exploring nanotechnology-based delivery systems to enhance tumor targeting and reduce systemic toxicity.

-

Expanded Indications: Investigating the efficacy of gallium compounds in a broader range of cancers, as well as in various infectious and inflammatory diseases.

-

Mechanism Elucidation: Further delineating the molecular pathways affected by gallium to identify biomarkers for patient selection and to design more effective treatment strategies.

References

- 1. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges and opportunities in the development of metal-based anticancer theranostic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallium-containing anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gallium nitrate in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Gallium disrupts bacterial iron metabolism and has therapeutic effects in mice and humans with lung infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Gallium-induced cell death in lymphoma: role of transferrin receptor cycling, involvement of Bax and the mitochondria, and effects of proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gallium-based anti-infectives: targeting microbial iron-uptake mechanisms. | Sigma-Aldrich [merckmillipore.com]

- 15. Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Preclinical studies on metal based anticancer drugs as enabled by integrated metallomics and metabolomics - Metallomics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative 68Ga-PSMA-11 PET and Clinical Outcomes in Metastatic Castration-resistant Prostate Cancer Following 177Lu-PSMA-617 (VISION Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. atcc.org [atcc.org]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Treatment of advanced transitional cell carcinoma of the bladder with continuous-infusion gallium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oral Bioavailability of Gallium Maltolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of gallium maltolate, a promising therapeutic agent. The document delves into its pharmacokinetic profile, the experimental methodologies used in its evaluation, and the cellular mechanisms governing its absorption and action.

This compound, a coordination complex of trivalent gallium and maltolate, has emerged as a significant improvement over earlier gallium salts like gallium nitrate, primarily due to its enhanced oral bioavailability.[1] This allows for more convenient and sustained administration, broadening its therapeutic potential for various conditions, including cancer and infectious diseases.[1][2] The ability of gallium to mimic ferric iron (Fe3+) is central to its biological activity, enabling it to disrupt iron-dependent metabolic pathways in pathological cells.[1][3]

Quantitative Pharmacokinetic Data

The oral absorption of this compound has been characterized in both human and animal studies. The following tables summarize the key pharmacokinetic parameters, providing a basis for comparison across species and dosing regimens.

Table 1: Pharmacokinetics of Orally Administered this compound in Humans

| Parameter | 100 mg Dose | 200 mg Dose | 300 mg Dose | 500 mg Dose |

| Absorption Half-life (t½ abs) | 0.8 - 2.0 h | 0.8 - 2.0 h | 0.8 - 2.0 h | 0.8 - 2.0 h |

| Central Compartment Excretion Half-life (t½ elim) | 17 - 21 h | 17 - 21 h | 17 - 21 h | 17 - 21 h |

| Estimated Oral Bioavailability (F) | 25 - 57% | 25 - 57% | 25 - 57% | 25 - 57% |

| Urinary Excretion (72h) | ~2% of dose | ~2% of dose | ~2% of dose | ~2% of dose |

Data sourced from studies in healthy human volunteers.[4][5][6]

Table 2: Pharmacokinetics of Orally Administered this compound in Animal Models

| Species | Dose | Cmax (µg/mL) | Tmax (h) | Apparent Elimination Half-life (h) |

| Horse | 20 mg/kg | 0.28 ± 0.09 | 3.09 ± 0.43 | 48.82 ± 5.63 |

| Neonatal Foal | 20 mg/kg | 1.079 ± 0.311 | 4.3 ± 2.0 | 26.6 ± 11.6 |

| Rat (trGBM model) | 50 mg/kg/day | Not Reported | Not Reported | Not Reported |

Data for horses and neonatal foals from intragastric administration studies.[7][8][9] The rat study focused on efficacy, with pharmacokinetic parameters not detailed.[10][11]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the oral bioavailability and pharmacokinetics of this compound.

Human Pharmacokinetic Study Protocol

-

Study Design: A single-dose, dose-escalation study was conducted in healthy human volunteers.[5]

-

Subjects: Three subjects per dose group (100, 200, 300, and 500 mg of this compound).[4][5]

-

Administration: this compound was administered orally.[5]

-

Sample Collection: Blood samples were collected at various time points post-administration.[2]

-

Analytical Method: Gallium concentrations in plasma were determined using flameless atomic absorption spectrometry.[2]

-

Pharmacokinetic Analysis: Data was analyzed using a two-phase elimination (first-order) model to estimate pharmacokinetic parameters.[5][12]

Equine Pharmacokinetic Study Protocol

-

Study Design: A single-dose pharmacokinetic study.[7]

-

Subjects: Six adult horses.[7]

-

Pre-treatment: Feed was withheld for 12 hours prior to administration.[7]

-

Administration: A single dose of this compound (20 mg/kg) was administered via a nasogastric tube.[7]

-

Sample Collection: Blood samples were collected at multiple time points up to 120 hours post-administration.[7]

-

Analytical Method: Serum gallium concentrations were measured using inductively coupled plasma-mass spectroscopy (ICP-MS).[7]

-

Pharmacokinetic Analysis: Non-compartmental and compartmental analyses were performed on the serum concentration data.[7]

Mechanism of Absorption and Cellular Uptake

The enhanced oral bioavailability of this compound compared to gallium salts is attributed to its stability and charge neutrality at intestinal pH, which prevents the formation of insoluble gallium hydroxide (B78521) species.[2][5] The proposed mechanism of absorption and subsequent cellular uptake is intricately linked to iron metabolism.

Once absorbed into the bloodstream, gallium rapidly binds to transferrin, the primary iron-transport protein.[13] This gallium-transferrin complex then circulates and is taken up by cells, particularly cancer cells which often overexpress transferrin receptors (TfR1) to meet their high iron demand.[3][13][14]

Signaling and Metabolic Pathways Affected by Gallium

Inside the cell, gallium exerts its therapeutic effects by interfering with iron-dependent processes crucial for cell proliferation and survival.[14][15]

-

Inhibition of Ribonucleotide Reductase: Gallium displaces iron in the active site of ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby halting cell division.[3][14][16]

-

Disruption of Mitochondrial Function: Gallium can interfere with iron-sulfur clusters in mitochondrial proteins, leading to impaired cellular respiration and increased oxidative stress.[10][16]

-

Induction of Apoptosis: The disruption of these critical cellular processes can ultimately trigger programmed cell death (apoptosis).[15]

Recent studies in glioblastoma have also pointed to the involvement of other pathways, including the Nrf2-mediated antioxidant response and alterations in zinc homeostasis, following treatment with this compound.[15]

Clinical Development and Future Directions

This compound is currently under investigation in clinical trials for various cancers, including glioblastoma multiforme.[17][18][19] Its favorable oral bioavailability and tolerability profile make it a compelling candidate for further development.[18] Ongoing research continues to elucidate the full spectrum of its mechanisms of action and explore its therapeutic potential in a wider range of diseases.[15] The ability to administer an effective dose of gallium orally represents a significant advancement in the clinical application of this therapeutic metal.[13]

References

- 1. This compound by Titan Pharmaceuticals for Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]

- 2. scispace.com [scispace.com]

- 3. Brain Tumor Treatments and Information [virtualtrials.org]

- 4. Chemistry and pharmacokinetics of this compound, a compound with high oral gallium bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Chemistry and Pharmacokinetics of this compound, a Compound With High Oral Gallium Bioavailability | Semantic Scholar [semanticscholar.org]

- 7. Pharmacokinetics of this compound after intragastric administration in adult horses [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. madbarn.com [madbarn.com]

- 10. Frontiers | Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma [frontiersin.org]

- 11. Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. This compound Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The cytotoxicity of this compound in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expanded Access to this compound (GaM) [ctv.veeva.com]

- 18. appliedradiology.com [appliedradiology.com]

- 19. Innovative Glioblastoma Treatment Advances Thanks to Groundbreaking Research and Community Support | Featured Stories | Medical College of Wisconsin [mcw.edu]

Gallium Maltolate's Effect on Ribonucleotide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium maltolate, an orally bioavailable gallium compound, has emerged as a promising anti-neoplastic agent. Its mechanism of action is multifaceted, with a primary target being the crucial enzyme for DNA synthesis, ribonucleotide reductase (RR). By acting as an iron mimetic, gallium disrupts iron homeostasis within cancer cells, leading to both direct and indirect inhibition of the iron-dependent M2 subunit of ribonucleotide reductase (RRM2). This inhibition halts the production of deoxyribonucleotides, the building blocks of DNA, thereby impeding DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the interaction between this compound and ribonucleotide reductase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Cancer cells exhibit an elevated requirement for iron to sustain their rapid proliferation and metabolic activities. This dependency on iron makes it a compelling target for therapeutic intervention. Gallium, a semi-metallic element, shares similar physicochemical properties with ferric iron (Fe³⁺), allowing it to function as an iron mimetic.[1] this compound is a coordination complex of gallium(III) with maltolate, which enhances its oral bioavailability compared to simple gallium salts like gallium nitrate (B79036).[1]

The primary anti-proliferative effect of gallium is attributed to its ability to inhibit ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[2] This guide will explore the molecular mechanisms of this inhibition, present quantitative data on its cellular effects, and provide detailed methodologies for its investigation.

Mechanism of Action: this compound as a Ribonucleotide Reductase Inhibitor

The inhibitory effect of this compound on ribonucleotide reductase is a dual-pronged attack that leverages the enzyme's dependence on iron.

-

Iron Mimicry and Cellular Uptake: Gallium(III) closely resembles Fe³⁺ in terms of ionic radius and charge. Cancer cells, which often overexpress transferrin receptor 1 (TfR1) to acquire more iron, readily take up gallium bound to transferrin.[1]

-

Indirect Inhibition via Iron Deprivation: Once inside the cell, gallium competes with iron for incorporation into essential iron-containing proteins. By displacing iron, gallium creates a state of functional iron deficiency. The R2 subunit of ribonucleotide reductase (RRM2) contains a di-iron center that is essential for the generation of a tyrosyl free radical, which is critical for the enzyme's catalytic activity. Gallium-induced iron deprivation prevents the proper assembly and function of this di-iron center, leading to an inactive enzyme.[3][4]

-

Direct Inhibition: In addition to causing iron starvation, studies with gallium nitrate have shown that gallium can directly inhibit the activity of ribonucleotide reductase in cell-free assays.[3] This suggests a direct interaction of gallium with the enzyme, further contributing to its inactivation.

The downstream consequences of ribonucleotide reductase inhibition are profound:

-

Depletion of dNTP Pools: A block in ribonucleotide reductase activity leads to a significant decrease in the intracellular concentrations of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP).

-

Inhibition of DNA Synthesis: The scarcity of dNTPs stalls DNA replication and compromises the cell's ability to repair DNA damage.

-

Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA triggers cell cycle checkpoints, leading to cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).[2]

Signaling Pathway of this compound-Induced Ribonucleotide Reductase Inhibition

References

- 1. The cytotoxicity of this compound in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of ribonucleotide reductase by gallium in murine leukemic L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma [frontiersin.org]

In vitro cytotoxicity of gallium maltolate in various cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of gallium maltolate (GaM), a promising organometallic compound with significant antineoplastic properties. This compound's mechanism of action is primarily centered on its ability to function as an iron mimetic, thereby disrupting critical iron-dependent processes within cancer cells. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action

Gallium, as a Group IIIa metal, shares physicochemical similarities with ferric iron (Fe³⁺), allowing it to interfere with iron homeostasis in tumor cells, which have a high iron requirement for proliferation.[1][2] this compound, a stable and orally bioavailable form of gallium, is taken up by cancer cells, largely via transferrin receptor-mediated endocytosis.[1][3] Once intracellular, it exerts its cytotoxic effects through several interconnected mechanisms:

-

Disruption of Iron Metabolism: By competing with iron, gallium inhibits iron-dependent enzymes and disrupts cellular iron homeostasis, leading to a state of iron deprivation.[3][4][5]

-

Inhibition of Ribonucleotide Reductase (RR): Gallium directly inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair, thereby halting cell proliferation.[1][4][6]

-

Mitochondrial Dysfunction: A primary target of GaM is the mitochondrion. It inhibits the activity of mitochondrial complex I, a key component of the electron transport chain.[1][2][6][7] This inhibition disrupts cellular respiration, decreases the oxygen consumption rate (OCR), and leads to a significant increase in the production of cytotoxic reactive oxygen species (ROS).[2][6][7]

-

Induction of Apoptosis: The culmination of these insults is the induction of programmed cell death (apoptosis). This compound has been shown to trigger the mitochondrial apoptotic pathway, involving the activation of pro-apoptotic proteins like BAX and the executioner enzyme caspase-3.[1]

-

Lysosomal Involvement: Emerging evidence suggests that lysosomes may also play a role in the cytotoxicity of this compound, potentially being involved in its cellular clearance or accumulation.[1][8][9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%. These values vary depending on the cell line, incubation time, and assay method.

| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast Adenocarcinoma | 24 hours | 90 | [10] |

| 144 hours | >150 | [10] | ||

| NIH-3T3 | Mouse Embryonic Fibroblast | 24 hours | 150 | [10] |

| 144 hours | >150 | [10] | ||

| CHLA-266 | Atypical Teratoid Rhabdoid Tumor | 96 hours | 6 - 7* | [8] |

| CHLA-200 | Pediatric Glioblastoma | 96 hours | 25 | [8] |

| SF188 | Pediatric Glioblastoma | 96 hours | 25 | [8] |

| SJ-GBM2 | Pediatric Glioblastoma | 96 hours | 25** | [8] |

*Concentration for complete inhibition of colony growth.[8] **Concentration required to induce apoptosis in >50-69% of cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are protocols for key experiments commonly cited in the literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[5][12]

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5 to 150 µM) and incubate for the desired duration (e.g., 24, 72, or 144 hours).[5] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well for a final concentration of approximately 0.5 mg/mL.[11][13]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[5][12]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the concentration of this compound to determine the IC50 value.

Cellular respiration and mitochondrial function can be assessed in real-time using extracellular flux analyzers (e.g., Seahorse XF Analyzer), which measure the oxygen consumption rate (OCR).[6][7]

Protocol Outline:

-

Cell Seeding: Seed cells in a specialized Seahorse XF cell culture microplate.

-

Treatment: Incubate cells with this compound at a non-cytotoxic concentration (e.g., 50 µM) for a specified period (e.g., 24 hours) prior to the assay.[6][7]

-

Assay Preparation: Replace the culture medium with a low-buffered assay medium and incubate the cells in a CO₂-free incubator to allow temperature and pH equilibration.

-

Seahorse Analysis: Place the cell culture plate into the Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Interpretation: A decrease in basal OCR and spare respiratory capacity following GaM treatment indicates mitochondrial dysfunction.[3][7]

Apoptosis can be quantified using flow cytometry after staining cells with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[8]

Protocol Outline:

-

Cell Treatment: Culture cells with and without this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Visualizations

References

- 1. Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potent in vivo efficacy of oral this compound in treatment-resistant glioblastoma [frontiersin.org]

- 3. This compound Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]